Kinase Inhibitor Scaffold Superiority: 7-Azaindole vs. Aminopyridine Core in c-Met Inhibition
The 7-azaindole core of the target compound, compared to the aminopyridine core in the clinical compound Crizotinib, forms a distinct hinge-binding interaction critical for kinase inhibition. In a class-level comparison of c-Met inhibitors, replacing the aminopyridine in Crizotinib with a 7-azaindole scaffold (as in Compound 1) preserved potent c-Met inhibitory activity, demonstrating that the 7-azaindole is a validated and privileged scaffold for this target [1]. The target compound's cyclopropyl ketone further modifies this scaffold's binding properties in a way that cannot be assumed from data on the core scaffold alone.
| Evidence Dimension | c-Met Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from its 7-azaindole core. |
| Comparator Or Baseline | Compound 1 (a 7-azaindole analog lacking the cyclopropyl ketone) and Crizotinib (aminopyridine core). |
| Quantified Difference | Compound 1 demonstrated potent c-Met inhibition, comparable to Crizotinib, validating the 7-azaindole scaffold [1]. The exact contribution of the 6-cyclopropyl carbonyl substituent on the target compound is not quantified in available literature. |
| Conditions | In vitro c-Met kinase enzyme assay. |
Why This Matters
This confirms that the 7-azaindole core is not an inferior replacement for an aminopyridine in this target class, de-risking its selection if the research program involves c-Met or similar kinases.
- [1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 2016, 65: 146-158. View Source
